molecular formula C11H13ClN2O2 B142669 Idazoxan hydrochloride CAS No. 79944-56-2

Idazoxan hydrochloride

Cat. No.: B142669
CAS No.: 79944-56-2
M. Wt: 240.68 g/mol
InChI Key: MYUBYOVCLMEAOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Idazoxan hydrochloride primarily targets the α2-adrenergic receptors and imidazoline receptors (IRs) . The α2-adrenergic receptors are part of the adrenergic receptor group and play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Imidazoline receptors, on the other hand, are non-adrenergic receptors that are involved in various physiological and pathological processes .

Mode of Action

This compound acts as an antagonist at both α2-adrenergic receptors and imidazoline receptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the actions of endogenous agonists . This can lead to various changes in cellular function depending on the specific role of the receptor .

Biochemical Pathways

Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .

Result of Action

This compound has been found to promote apoptosis of pancreatic beta cells . It is also cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that this compound might be immunomodulatory in vivo .

Biochemical Analysis

Biochemical Properties

Idazoxan Hydrochloride interacts with α2-adrenergic receptors and imidazoline receptors . It competitively antagonizes the centrally induced hypotensive effect of imidazoline-like agents . It also improves motor symptoms in Parkinson’s disease, L-DOPA-induced dyskinesias, and experimental Parkinsonism .

Cellular Effects

This compound has been found to bind to mitochondrial membranes and promote apoptosis of pancreatic beta cells . It has also shown cytotoxic effects on both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that this compound might be immunomodulatory in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on α2-adrenergic receptors and imidazoline receptors . Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain .

Dosage Effects in Animal Models

In animal models, this compound has been shown to potently reverse haloperidol-induced catalepsy with an ED50 of 0.25 mg/kg

Metabolic Pathways

It is known to influence sympathetic control and monoamine turnover .

Transport and Distribution

It is known to bind to mitochondrial membranes .

Subcellular Localization

This compound binds to mitochondrial membranes, suggesting its subcellular localization is in the mitochondria

Chemical Reactions Analysis

Idazoxan Hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBYOVCLMEAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920189
Record name (+/-)-Idazoxan monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79944-56-2, 90755-83-2, 79944-58-4
Record name Idazoxan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79944-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idazoxan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDAZOXAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867
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Record name (+/-)-Idazoxan monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Idazoxan hydrochloride
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Record name IDAZOXAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Idazoxan hydrochloride's antineoplastic activity?

A1: While this compound is known as an imidazoline and adrenoreceptor ligand, its antineoplastic activity arises from its ability to bind to mitochondrial membranes [, ]. This binding ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells [].

Q2: Which cancer types has this compound shown activity against in preclinical studies?

A2: In vitro studies have demonstrated this compound's cytotoxic effects against murine lung cancer and human prostate cancer cell lines []. Additionally, promising results were observed in ex vivo tests using fresh tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma [].

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